4-Hydroxy-4-phenylbutan-2-one

Lipophilicity LogP Physicochemical Properties

4-Hydroxy-4-phenylbutan-2-one (CAS 5381-93-1) is an aromatic β-hydroxyketone belonging to the class of benzene and substituted derivatives, with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol. It is characterized by a chiral hydroxyl group positioned at the C4 carbon adjacent to a phenyl substituent.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 5381-93-1
Cat. No. B3053436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-phenylbutan-2-one
CAS5381-93-1
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)O
InChIInChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3
InChIKeyMUVVFSVVVHYLMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-4-phenylbutan-2-one (CAS 5381-93-1): Procurement & Scientific Selection Guide


4-Hydroxy-4-phenylbutan-2-one (CAS 5381-93-1) is an aromatic β-hydroxyketone belonging to the class of benzene and substituted derivatives, with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol [1]. It is characterized by a chiral hydroxyl group positioned at the C4 carbon adjacent to a phenyl substituent [2]. The compound is slightly soluble in water, exhibits weak acidity (based on its pKa), and demonstrates moderate lipophilicity with a computed XLogP3-AA value of 0.7 [1].

Why 4-Hydroxy-4-phenylbutan-2-one (5381-93-1) Cannot Be Interchanged with Generic Analogs


While 4-hydroxy-4-phenylbutan-2-one (5381-93-1) shares a nominal formula (C₁₀H₁₂O₂) with several commercially prominent analogs, its unique regiochemistry—featuring a hydroxyl group directly on the C4 carbon bearing the phenyl ring—confers distinct physicochemical and biological properties that render generic substitution scientifically unsound [1][2]. The most critical differentiator is the position of the hydroxyl group: in the target compound, the -OH group is attached directly to the phenyl-substituted carbon (C4), whereas in the common flavor compound 4-(4-hydroxyphenyl)-2-butanone (CAS 5471-51-2), the hydroxyl group resides on the para position of the phenyl ring itself [1]. This structural divergence alters lipophilicity (logP), hydrogen bonding capacity, and steric accessibility, thereby impacting extraction efficiency, chromatographic retention, enzyme recognition, and synthetic reactivity . Furthermore, the presence of a chiral center at C4 distinguishes the target compound from its achiral positional isomers and necessitates precise stereochemical specification when enantiopure forms are required for asymmetric synthesis or enzyme-catalyzed reactions [3].

Quantitative Differentiation Evidence for 4-Hydroxy-4-phenylbutan-2-one (5381-93-1) Procurement Decisions


Lipophilicity Divergence: 4-Hydroxy-4-phenylbutan-2-one vs. Diphenyl Analog (4-Hydroxy-4,4-diphenylbutan-2-one)

The monosubstituted 4-hydroxy-4-phenylbutan-2-one (5381-93-1) exhibits significantly lower lipophilicity compared to its diphenyl analog (4-hydroxy-4,4-diphenylbutan-2-one). This difference in logP values is a direct consequence of the structural modification—substituting the single phenyl group at C4 with two phenyl groups. The lower logP value of 4-hydroxy-4-phenylbutan-2-one suggests greater solubility in polar solvents and distinct chromatographic behavior, making it more suitable for applications requiring aqueous compatibility or reduced non-specific binding to hydrophobic matrices .

Lipophilicity LogP Physicochemical Properties Solubility

Regioisomeric Differentiation: Chromatographic and Spectroscopic Resolution from 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)

4-Hydroxy-4-phenylbutan-2-one (5381-93-1) is a regioisomer of 4-(4-hydroxyphenyl)-2-butanone (CAS 5471-51-2; raspberry ketone). The difference in hydroxyl group positioning—on the aliphatic C4 versus the aromatic para position—results in distinct physicochemical properties. The target compound exhibits a lower computed logP (0.7-1.7) compared to the raspberry ketone isomer (cLogP ≈ 2.184), and its melting point is significantly lower (estimated liquid at room temperature) than that of raspberry ketone (82-84°C) [1][2]. This regioisomeric distinction is critical for analytical standardization, as the two compounds cannot be co-eluted or interchanged in GC-MS or HPLC methods without method revalidation [3].

Chromatography Regioisomerism Analytical Standards Flavor Chemistry

Enzymatic Stereospecificity: (4R)-4-Hydroxy-4-phenylbutan-2-one as a Defined Product of Ketoreductase Activity

The (4R)-enantiomer of 4-hydroxy-4-phenylbutan-2-one is a specific product in enzyme-catalyzed reactions involving 1-phenyl-1,3-butanedione and NAD(P)H-dependent ketoreductases [1][2]. This stereospecific reduction pathway establishes the compound as a defined chiral product, distinguishing it from racemic mixtures or the (4S)-enantiomer (CAS 86734-69-2). The enzymatic reaction, catalyzed by (1R,2S)-ephedrine 1-dehydrogenase (EC 1.1.1.423), demonstrates the compound's utility as a chiral building block and as a substrate for studying ketoreductase specificity [1].

Enzymology Biocatalysis Stereochemistry NAD(P)H-dependent reactions

Synthetic Utility as an Intermediate for Benzofuran Derivatives

4-Hydroxy-4-phenylbutan-2-one serves as a β-hydroxyketone intermediate in the synthesis of benzofuran derivatives through dehydration and cyclization reactions . This synthetic utility is attributed to the presence of a β-hydroxy group relative to the ketone, which facilitates dehydration to form an α,β-unsaturated ketone intermediate, subsequently undergoing cyclization . In contrast, positional isomers such as 4-(4-hydroxyphenyl)-2-butanone lack the β-hydroxyketone motif and are not directly convertible to benzofurans via the same dehydration-cyclization pathway, as their hydroxyl group is positioned on the aromatic ring rather than the aliphatic chain adjacent to the ketone.

Organic Synthesis Heterocyclic Chemistry Benzofuran Dehydration

Optimal Procurement and Application Scenarios for 4-Hydroxy-4-phenylbutan-2-one (5381-93-1)


Chiral Building Block for Asymmetric Synthesis and Biocatalysis

Procure the (4R)-enantiomer or racemic 4-hydroxy-4-phenylbutan-2-one for use as a chiral intermediate in the synthesis of pharmaceuticals and fine chemicals. The compound's established role as a product of stereospecific enzymatic reduction by EC 1.1.1.423 validates its utility in biocatalytic cascade reactions and the development of chemoenzymatic routes to enantiopure alcohols [1]. The chiral C4 hydroxyl group provides a functional handle for further derivatization, enabling access to optically active building blocks that are not readily available from achiral isomers like 4-(4-hydroxyphenyl)-2-butanone .

Analytical Reference Standard for Regioisomer Identification

Utilize 4-hydroxy-4-phenylbutan-2-one (5381-93-1) as a certified analytical reference standard to distinguish between regioisomeric forms in flavor chemistry, metabolomics, and natural product research [1]. Given its distinct chromatographic retention and mass spectral profile compared to 4-(4-hydroxyphenyl)-2-butanone (CAS 5471-51-2), this compound is essential for accurate quantification and identity confirmation in complex matrices where both isomers may co-occur or be misassigned .

Synthetic Intermediate for Benzofuran Heterocycles

Employ 4-hydroxy-4-phenylbutan-2-one as a key β-hydroxyketone intermediate in the synthesis of benzofuran derivatives via acid-catalyzed dehydration followed by intramolecular cyclization [1]. This synthetic pathway is uniquely enabled by the compound's β-hydroxyketone structural motif; procurement of regioisomeric alternatives will not furnish the required unsaturated intermediate necessary for benzofuran ring formation [1].

Physicochemical Property Studies Requiring Moderate Lipophilicity

Select 4-hydroxy-4-phenylbutan-2-one for applications where controlled, moderate lipophilicity (logP 0.7-1.7) is required, such as in membrane permeability assays, solubility studies in aqueous-organic mixtures, or as a model compound for investigating the impact of hydroxyl positioning on partitioning behavior [1]. Its lipophilicity is significantly lower than that of the diphenyl analog (logP 3.2), making it the preferred choice for systems demanding higher aqueous compatibility .

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